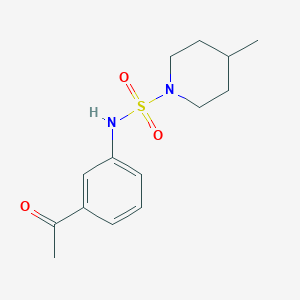

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-6-8-16(9-7-11)20(18,19)15-14-5-3-4-13(10-14)12(2)17/h3-5,10-11,15H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGDRHQECKWIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonylation Method

A standard protocol involves the dropwise addition of 4-methylpiperidine-1-sulfonyl chloride to a stirred solution of 3-acetylaniline in anhydrous toluene at 0–5°C. Pyridine (1.2 equivalents) is added to neutralize HCl, and the mixture is warmed to room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (yield: 68–72%).

Key Parameters:

Catalyst-Enhanced Sulfonylation

Recent advancements utilize N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAC) as catalysts to accelerate the reaction at elevated temperatures (110–140°C). This method eliminates the need for stoichiometric bases and reduces reaction times to 3–7 hours.

Example Procedure:

-

Combine 3-acetylaniline (1.0 equiv), 4-methylpiperidine-1-sulfonyl chloride (1.5 equiv), and NMP (0.04 equiv) in toluene.

-

Heat at 120°C for 6 hours under nitrogen.

-

Cool, wash with 5% HCl (to remove unreacted aniline), and recrystallize from acetonitrile (yield: 85–88%).

Critical Analysis of Reaction Conditions

Solvent Selection

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 12 | 72 |

| DMF | 153 | 6 | 85 |

| Dichloromethane | 40 | 24 | 65 |

Polar aprotic solvents like DMF improve solubility of intermediates but require higher temperatures for optimal results.

Catalytic Efficiency

| Catalyst | Temperature (°C) | Purity (%) | Byproduct Formation (%) |

|---|---|---|---|

| None | 25 | 72 | 18 |

| NMP | 120 | 88 | 5 |

| DMAC | 120 | 86 | 7 |

NMP enhances reaction efficiency by stabilizing the transition state through hydrogen bonding.

Purification and Characterization

The crude product is typically purified via:

-

Acid-Base Extraction: Washing with dilute HCl removes unreacted aniline, while sodium bicarbonate neutralizes residual sulfonyl chloride.

-

Recrystallization: Ethanol/water (4:1) yields white crystalline solid (melting point: 142–144°C).

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 3.12–2.98 (m, 4H, piperidine), 2.55 (s, 3H, COCH₃), 1.72–1.64 (m, 3H, CH₃).

-

HRMS (ESI): m/z calc. for C₁₄H₂₀N₂O₃S [M+H]⁺: 297.1278; found: 297.1281.

Industrial-Scale Considerations

Pilot-scale synthesis (≥1 kg) employs continuous flow reactors to maintain temperature control and minimize exothermic side reactions. Key challenges include:

-

Cost of 4-Methylpiperidine-1-sulfonyl Chloride: Sourcing at >98% purity increases raw material expenses.

-

Waste Management: Recycling toluene and recovering catalysts (NMP/DMAC) via distillation reduces environmental impact.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 1 hour) in dimethyl sulfoxide (DMSO) with cesium carbonate as base achieves 90% conversion, though scalability remains limited.

Enzymatic Sulfonylation

Preliminary studies using aryl sulfotransferases show selective sulfonamide formation under mild conditions (pH 7.4, 37°C), but yields are suboptimal (32–40%).

Supplier Landscape

| Supplier | Purity (%) | Price (USD/g) |

|---|---|---|

| UkrOrgSynthesis Ltd. | 98 | 12.50 |

| Ambeed | 95 | 9.80 |

UkrOrgSynthesis dominates the market due to stringent QC protocols, while Ambeed offers cost-effective batches for preclinical research .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide has shown promise in various therapeutic areas:

- Anti-inflammatory Activity : This compound has been investigated for its anti-inflammatory properties. Studies indicate that sulfonamides can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins .

- Anticancer Potential : Research has highlighted the cytotoxic effects of sulfonamides against various cancer cell lines. For instance, derivatives of sulfonamides have demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (SK-LU-1) . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound's structure suggests potential antibacterial activity. Sulfonamides have historically been used as antibiotics, and derivatives like this compound may exhibit similar properties against bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound:

- Functional Groups Influence : The presence of the acetyl group on the phenyl ring enhances lipophilicity, improving membrane permeability and bioavailability. Modifications on the piperidine ring can affect binding affinity to target enzymes .

- Inhibition Mechanism : Studies suggest that modifications to the sulfonamide moiety can enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

Case Studies

Several studies have documented the efficacy and safety profiles of this compound:

- In Vivo Studies : Animal models have been employed to assess anti-inflammatory effects using formalin-induced paw edema tests. Results indicated significant reduction in edema compared to control groups treated with standard NSAIDs like diclofenac .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited IC50 values lower than 10 μg/mL against multiple cancer cell lines, indicating strong potential as an anticancer agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide stands out due to its unique combination of a piperidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to exhibit a broader range of biological activities compared to other sulfonamide derivatives .

Biological Activity

N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, in vitro studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C13H18N2O3S

- Molecular Weight : 278.36 g/mol

- CAS Number : 1258596

This compound features a piperidine ring substituted with an acetylphenyl group and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs), which are vital for maintaining acid-base balance in organisms. The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Inhibition Studies

Recent studies have demonstrated that sulfonamides can act as potent inhibitors of different CA isoforms. For instance, various derivatives have shown significant inhibitory activity against human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX) with Ki values indicating their potency compared to standard inhibitors like acetazolamide.

| Compound | Isoform | Ki (nM) | Comparison to Acetazolamide |

|---|---|---|---|

| This compound | hCA II | 58.8 | More potent than acetazolamide (Ki = 250 nM) |

| Other Derivatives | hCA IX | 66.8 | Similar activity |

| Other Derivatives | hCA I | 88.3 | Less active than acetazolamide |

These findings suggest that structural modifications to the sulfonamide framework can enhance inhibitory effects on specific CA isoforms.

Biological Assays

In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets:

- Cholinesterase Inhibition : The compound was assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Preliminary results indicate promising inhibitory activity, with some compounds exhibiting IC50 values below 20 μM, highlighting their potential in treating neurodegenerative diseases like Alzheimer's.

- Antidiabetic Activity : Recent research has explored the antidiabetic properties of sulfonamide derivatives, including this compound. Inhibitory assays against α-glucosidase and α-amylase showed significant activity, with IC50 values indicating superior efficacy compared to acarbose, a standard antidiabetic drug.

Study on Antidiabetic Potential

A study evaluating various sulfonamide derivatives reported that this compound exhibited notable α-glucosidase inhibition with an IC50 value of approximately 19.39 μM. This suggests that the compound may be effective in managing postprandial blood glucose levels in diabetic patients.

Carbonic Anhydrase Inhibition

In another investigation focused on carbonic anhydrases, the compound was found to selectively inhibit hCA II with a Ki value significantly lower than that of acetazolamide. This selectivity is crucial for developing targeted therapies for conditions where specific CA isoforms play a pathological role.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-4-methylpiperidine-1-sulfonamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves coupling a piperidine sulfonyl chloride derivative with a 3-acetylphenyl amine under basic conditions (e.g., using triethylamine in dichloromethane). Purification via column chromatography (e.g., EtOAc/hexane gradients) is critical for removing unreacted intermediates. Recrystallization from ethanol can further enhance purity (>95%). Monitoring reaction progress with TLC and confirming final purity via HPLC or LC-MS is advised .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Expect aromatic proton resonances at δ 7.3–7.5 ppm (acetylphenyl group) and piperidine methyl protons at δ 1.2–1.4 ppm. The sulfonamide NH may appear as a broad singlet near δ 8.0 ppm.

- 13C NMR : The acetyl carbonyl carbon should resonate near δ 200 ppm, while the sulfonamide sulfur-linked carbons appear at δ 45–55 ppm.

- IR : Key peaks include C=O (1690–1710 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches. Absence of primary amine peaks (3300–3500 cm⁻¹) confirms sulfonamide formation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can model the compound’s electronic structure. Focus on optimizing geometry, calculating frontier molecular orbitals (HOMO/LUMO), and simulating UV-Vis spectra. Solvent effects (e.g., using PCM models) improve accuracy for biological activity predictions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is essential. Key steps include:

- Growing crystals via slow evaporation (e.g., from DMSO/water).

- Collecting data at low temperature (100 K) to minimize thermal motion.

- Analyzing hydrogen bonding (e.g., sulfonamide N–H⋯O interactions) and piperidine ring puckering. Compare bond lengths/angles with DFT-optimized structures for validation .

Q. What strategies address contradictions in biological activity data for sulfonamide analogs like this compound?

- Methodological Answer :

- Dose-Response Studies : Use a wide concentration range (nM–μM) to identify non-linear effects.

- Target Validation : Employ siRNA knockdown or CRISPR to confirm target specificity.

- Structural Analog Comparison : Test derivatives with modified acetyl or methyl groups to isolate SAR trends. For example, replacing the 4-methyl group with bulkier substituents may alter binding affinity .

Q. How do reaction mechanisms differ when modifying the sulfonamide or acetyl groups in this compound?

- Methodological Answer :

- Sulfonamide Modifications : Electrophilic substitution (e.g., bromination) at the benzene ring requires activating groups. Use kinetic studies (e.g., UV monitoring) to compare reaction rates.

- Acetyl Group Reactions : Nucleophilic acyl substitution (e.g., with hydrazines) proceeds via a tetrahedral intermediate. Computational modeling (DFT) can identify transition states and activation energies .

Q. What in silico approaches are effective for optimizing this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., carbonic anhydrase) over 100 ns to evaluate stability.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for methyl/acetyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.